

Spectroscopic Validation of 2-(2-Chlorophenyl)ethylamine Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: **2-(2-Chlorophenyl)ethylamine**

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This guide provides a comprehensive comparison of the spectroscopic data for synthesized **2-(2-chlorophenyl)ethylamine** against its structural isomer, 2-(4-chlorophenyl)ethylamine. The successful synthesis of the target compound is validated through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(2-chlorophenyl)ethylamine** and its alternative, 2-(4-chlorophenyl)ethylamine.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2-(2-Chlorophenyl)ethylamine	7.35 - 7.10	m	4H	Ar-H
2.95	t	2H	-CH ₂ -Ar	
2.80	t	2H	-CH ₂ -NH ₂	
1.40	s (br)	2H	-NH ₂	
2-(4-Chlorophenyl)ethylamine	7.25	d	2H	Ar-H
7.10	d	2H	Ar-H	
2.90	t	2H	-CH ₂ -Ar	
2.75	t	2H	-CH ₂ -NH ₂	
1.35	s (br)	2H	-NH ₂	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
2-(2-Chlorophenyl)ethylamine	137.5	Ar-C (C-Cl)
134.2	Ar-C	
130.5	Ar-CH	
128.8	Ar-CH	
127.3	Ar-CH	
126.9	Ar-CH	
42.1	-CH ₂ -NH ₂	
37.8	-CH ₂ -Ar	
2-(4-Chlorophenyl)ethylamine	138.9	Ar-C
132.0	Ar-C (C-Cl)	
130.2	Ar-CH	
128.6	Ar-CH	
43.5	-CH ₂ -NH ₂	
38.7	-CH ₂ -Ar	

Table 3: IR Spectroscopic Data (Neat, cm^{-1})

Compound	Frequency (cm ⁻¹)	Assignment
2-(2-Chlorophenyl)ethylamine	3370, 3290	N-H stretch (primary amine)
3060, 3020	C-H stretch (aromatic)	
2925, 2855	C-H stretch (aliphatic)	
1600, 1475, 1445	C=C stretch (aromatic)	
1050	C-N stretch	
755	C-Cl stretch	
2-(4-Chlorophenyl)ethylamine	3368, 3288	N-H stretch (primary amine)
3025	C-H stretch (aromatic)	
2927, 2854	C-H stretch (aliphatic)	
1600, 1492	C=C stretch (aromatic)	
1091, 1015	C-N stretch	
821	C-Cl stretch	

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Compound	m/z	Relative Intensity (%)	Assignment
2-(2-Chlorophenyl)ethylamine	155/157	30/10	[M] ⁺
ne			
125	100	[M - CH ₂ NH ₂] ⁺	
90	40	[C ₇ H ₆] ⁺	
2-(4-Chlorophenyl)ethylamine	155/157	25/8	[M] ⁺
ne			
125	100	[M - CH ₂ NH ₂] ⁺	
90	35	[C ₇ H ₆] ⁺	

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)ethylamine

The synthesis of **2-(2-chlorophenyl)ethylamine** is achieved via the reduction of 2-(2-chlorophenyl)acetonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

- 2-(2-chlorophenyl)acetonitrile
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- 15% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Hydrochloric acid (for salt formation, optional)

Procedure:

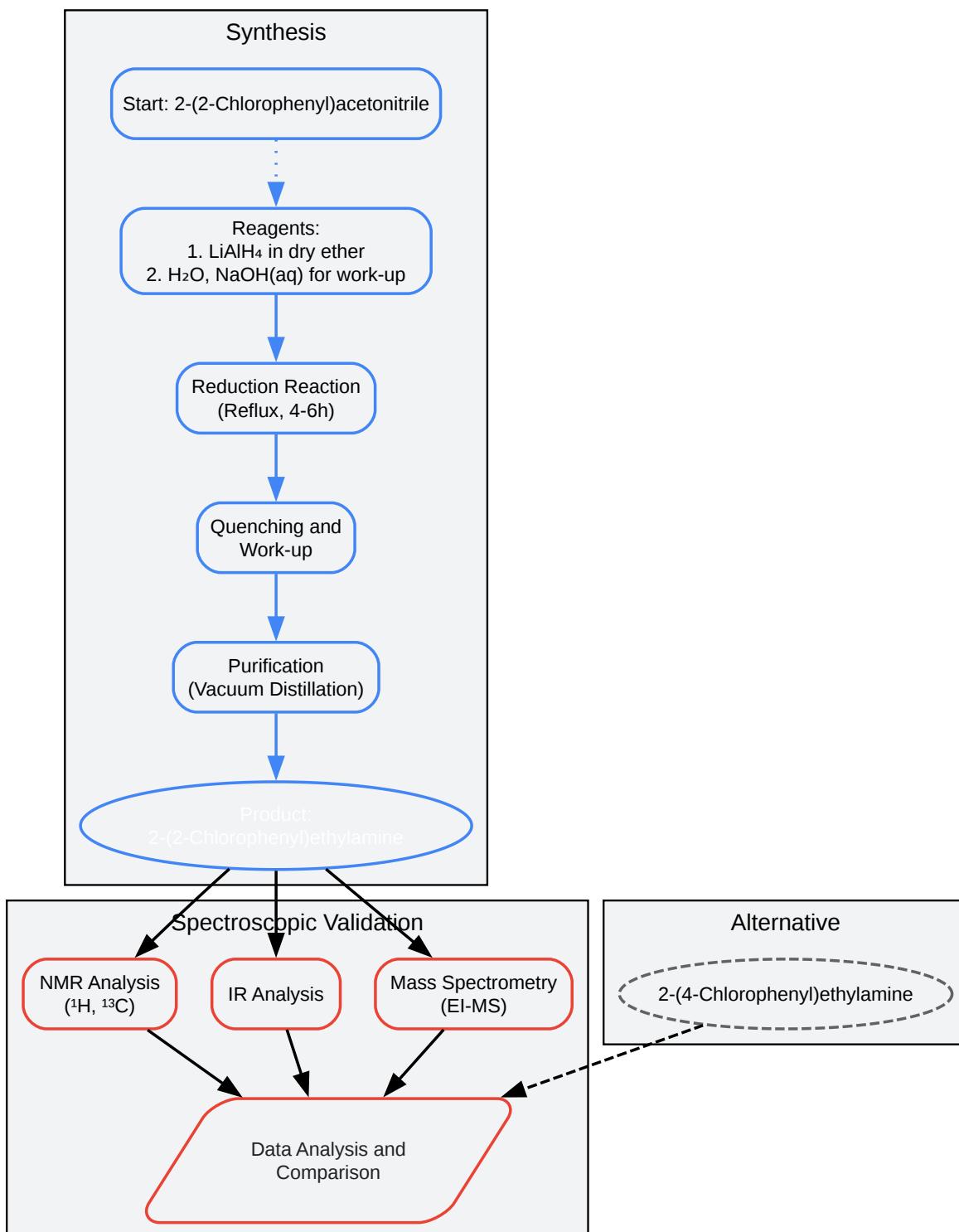
- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
- Addition of Nitrile: A solution of 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
- Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-(2-chlorophenyl)ethylamine**.
- Purification: The crude product can be purified by vacuum distillation. For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry hydrogen chloride gas through the solution.

Spectroscopic Analysis

- ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample between KBr plates.
- Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic validation of **2-(2-chlorophenyl)ethylamine**.

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Caption: Workflow for the synthesis and spectroscopic validation of **2-(2-chlorophenyl)ethylamine**.

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